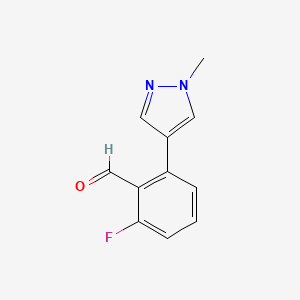

2-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)benzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)benzaldehyde” is a chemical compound with the CAS Number: 1935464-76-8 . It has a molecular weight of 204.2 . The compound is stored at room temperature and is available in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code is 1S/C11H9FN2O/c1-14-6-8(5-13-14)9-3-2-4-11(12)10(9)7-15/h2-7H,1H3 .

Physical and Chemical Properties Analysis

The compound is a powder and is stored at room temperature . It has a molecular weight of 204.2 .

Scientific Research Applications

Palladium-Catalyzed C-H Methylation and Fluorination

Chen and Sorensen (2018) conducted research on the palladium-catalyzed ortho C-H methylation and fluorination of benzaldehydes, utilizing orthanilic acids as directing groups. This work demonstrates the potential of 2-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)benzaldehyde in the field of organic synthesis, especially in the development of new synthetic methodologies for aromatic compounds (Chen & Sorensen, 2018).

Synthesis of Pyrazole-4-Carbonitrile Derivatives

Ali et al. (2016) explored the aldol condensation of benzaldehyde with pyrazole-4-carbonitrile, leading to the synthesis of new substituted pyrazoles, pyrimidines, and azolopyrimidine derivatives. This research highlights the versatility of benzaldehyde derivatives, such as this compound, in the synthesis of novel heterocyclic compounds (Ali et al., 2016).

Antimicrobial Activity Studies

Mistry, Desai, and Desai (2016) investigated the synthesis of azetidinones and thiazolidinones derivatives from pyrazol-4-carbaldehydes and evaluated their antimicrobial activities. This study provides insight into the potential of this compound in the development of new antimicrobial agents (Mistry et al., 2016).

Synthesis and Characterization of Pyrazole Derivatives

Raparla et al. (2013) synthesized benzothiazole and pyrazole derivatives, starting with fluoro-substituted benzothiazole. Their research demonstrated the potential of fluoro-substituted compounds in pharmacological applications, emphasizing the relevance of this compound in medicinal chemistry (Raparla et al., 2013).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit the glucose transporter glut1 and the receptor tyrosine kinase mesenchymal epithelial transition factor (MET) . These targets play crucial roles in cellular metabolism and signal transduction, respectively.

Mode of Action

It’s worth noting that similar compounds have been found to inhibit their targets by binding to them and preventing their normal function .

Biochemical Pathways

Inhibition of glut1 would affect glucose metabolism, while inhibition of met would affect various signaling pathways involved in cell growth, survival, and migration .

Result of Action

Inhibition of glut1 and met would likely result in decreased glucose uptake and altered cell signaling, respectively, which could have various downstream effects depending on the specific cellular context .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)benzaldehyde are not well-documented in the literature. It is known that pyrazole derivatives, which include this compound, have diverse pharmacological effects .

Cellular Effects

The specific cellular effects of this compound are not well-studied. It is known that pyrazole derivatives can have significant impacts on various types of cells and cellular processes .

Properties

IUPAC Name |

2-fluoro-6-(1-methylpyrazol-4-yl)benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O/c1-14-6-8(5-13-14)9-3-2-4-11(12)10(9)7-15/h2-7H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVVOHMSPKNFOMO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=C(C(=CC=C2)F)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-chlorophenyl)sulfonyl]-4,6-dimethyl-1-(2-methyl-2-propenyl)-2(1H)-pyridinone](/img/structure/B2366512.png)

![N-(2-(6-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2366517.png)

![2-[(4-Bromo-2-formylphenoxy)methyl]indolizine-1-carbonitrile](/img/structure/B2366518.png)

![2-(3,4-dimethylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2366524.png)

![2-(4-fluorophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2366527.png)

![2-Cyclopropyl-5-[4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2366532.png)

![2-[[4-(6-Pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2366534.png)